molecular formula C20H20F3N3OS B461197 2-{[6-benzyl-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N,N-diethylacetamide CAS No. 723748-27-4

2-{[6-benzyl-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N,N-diethylacetamide

Cat. No.: B461197
CAS No.: 723748-27-4
M. Wt: 407.5g/mol
InChI Key: AIRJFAIRHDCDET-UHFFFAOYSA-N
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Description

2-{[6-benzyl-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N,N-diethylacetamide is a complex organic compound with a unique structure that includes a pyridine ring substituted with benzyl, cyano, and trifluoromethyl groups, as well as a sulfanyl group linked to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-benzyl-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N,N-diethylacetamide typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of condensation reactions involving appropriate precursors.

    Introduction of Substituents: The benzyl, cyano, and trifluoromethyl groups are introduced through specific substitution reactions.

    Formation of the Sulfanyl Group: The sulfanyl group is introduced through a thiolation reaction, where a suitable thiol reagent reacts with the pyridine derivative.

    Acetamide Formation: The final step involves the reaction of the intermediate compound with diethylamine to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as solvent-free reactions and the use of efficient catalysts are often employed.

Chemical Reactions Analysis

Types of Reactions

2-{[6-benzyl-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N,N-diethylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The benzyl and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-{[6-benzyl-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N,N-diethylacetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its mechanism of action.

Mechanism of Action

The mechanism of action of 2-{[6-benzyl-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N,N-diethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and trifluoromethyl groups can enhance its binding affinity to these targets, while the sulfanyl group may participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[6-benzyl-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-isopropylacetamide
  • 2-{[6-benzyl-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-cyclopropylacetamide

Uniqueness

Compared to similar compounds, 2-{[6-benzyl-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N,N-diethylacetamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the diethylacetamide moiety, in particular, may influence its solubility, stability, and interaction with biological targets.

Properties

IUPAC Name

2-[6-benzyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N,N-diethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N3OS/c1-3-26(4-2)18(27)13-28-19-16(12-24)17(20(21,22)23)11-15(25-19)10-14-8-6-5-7-9-14/h5-9,11H,3-4,10,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIRJFAIRHDCDET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1=NC(=CC(=C1C#N)C(F)(F)F)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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